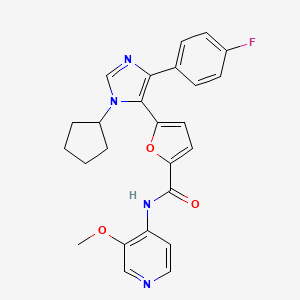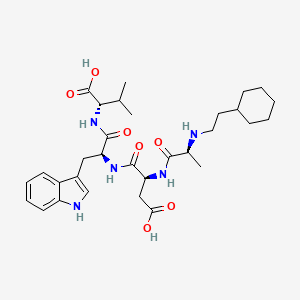
Sakura-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sakura-6: is a synthetic peptide known for its role as a promoter of the interaction between the serotonin transporter and neuronal nitric oxide synthase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sakura-6 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sakura-6 primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions, such as:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol for reduction reactions.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.
Wissenschaftliche Forschungsanwendungen
Sakura-6 has several significant applications in scientific research:
Neuroscience: It is used to study the interaction between the serotonin transporter and neuronal nitric oxide synthase, which has implications for understanding depression and other mood disorders.
Pharmacology: Researchers use this compound to explore new therapeutic targets for antidepressants.
Biochemistry: It serves as a model compound for studying peptide interactions and protein binding.
Medical Research:
Wirkmechanismus
Sakura-6 promotes the interaction between the serotonin transporter and neuronal nitric oxide synthase. This interaction leads to a reduction in the activity of the serotonin transporter on the cell surface, resulting in decreased serotonin reuptake. The compound also increases the formation of the serotonin transporter and neuronal nitric oxide synthase complex, which has been shown to induce depression-like behavior in animal models.
Vergleich Mit ähnlichen Verbindungen
Serotonin Transporter Inhibitors: Compounds like fluoxetine and sertraline also target the serotonin transporter but do so by inhibiting its function rather than promoting interactions.
Neuronal Nitric Oxide Synthase Inhibitors: Compounds like 7-nitroindazole inhibit neuronal nitric oxide synthase but do not promote interactions with the serotonin transporter.
Uniqueness: Sakura-6 is unique in its ability to promote the interaction between the serotonin transporter and neuronal nitric oxide synthase, leading to a distinct mechanism of action compared to other compounds targeting these proteins.
Eigenschaften
Molekularformel |
C31H45N5O7 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1 |
InChI-Schlüssel |
XLTJIDLKXSSWKU-MUSDWVDSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


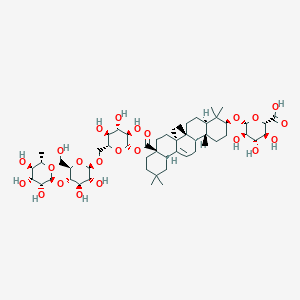
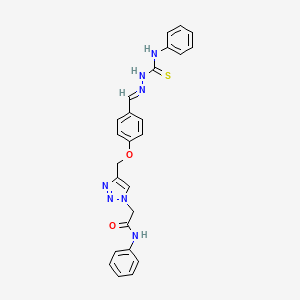



![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
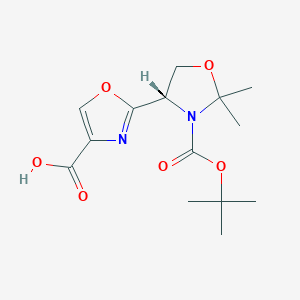
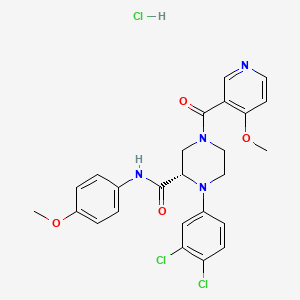

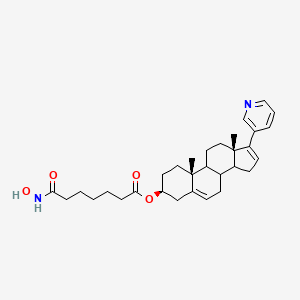
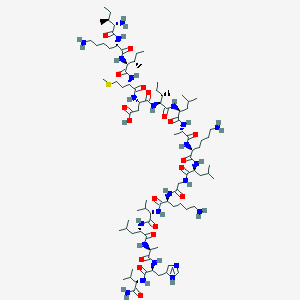
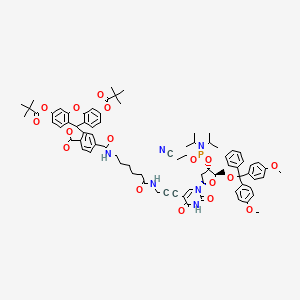
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
